N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide
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Overview
Description
N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Tetrahydropyran Ring: Starting from a suitable precursor, the tetrahydropyran ring can be formed through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with a thiophene derivative.
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a series of hydrogenation and dehydrogenation reactions.
Amide Bond Formation: The final step involves the formation of the amide bond between the tetrahydropyran and cyclohexene rings using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds in the cyclohexene ring.
Substitution: Substitution reactions can occur at the thiophene ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated cyclohexane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Exploration as a candidate for drug development, particularly for its potential interactions with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function in biological systems.
Pathway Modulation: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide: Similar structure but with a fully saturated cyclohexane ring.
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(furan-2-yl)ethyl)cyclohex-3-enecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide is unique due to its combination of a tetrahydropyran ring, a thiophene ring, and a cyclohexene ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c20-18(15-5-2-1-3-6-15)19(16-9-12-21-13-10-16)11-8-17-7-4-14-22-17/h1-2,4,7,14-16H,3,5-6,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZMRVIXVWOSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N(CCC2=CC=CS2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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